Baehppas
Overview
Description
. This compound is notable for its unique structure, which includes a biotin moiety linked to a phenylpropionamide group. Baehppas is primarily used in biochemical research due to its ability to interact with specific biological targets.
Preparation Methods
The synthesis of Baehppas involves several steps, starting with the preparation of the biotinylamidoethyl intermediate. This intermediate is then coupled with 4-hydroxy-3-iodo-phenylpropionamide under specific reaction conditions to form the final product. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Baehppas undergoes various chemical reactions, including:
Oxidation: The sulfoxide group in this compound can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The iodine atom in the phenyl ring can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in the phenyl ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form ethers or esters.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used but typically include modified derivatives of this compound with altered functional groups.
Scientific Research Applications
Baehppas has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is used as a reagent in organic synthesis to introduce biotinylated groups into molecules, facilitating their detection and purification.
Biology: In biological research, this compound is employed as a probe to study protein-protein interactions and enzyme activities. Its biotin moiety allows for easy attachment to streptavidin-coated surfaces, enabling the capture and analysis of biotinylated proteins.
Medicine: this compound is investigated for its potential therapeutic applications, including as a drug delivery agent. Its ability to target specific biological molecules makes it a promising candidate for targeted drug delivery systems.
Industry: In the industrial sector, this compound is used in the development of diagnostic assays and biosensors.
Mechanism of Action
The mechanism of action of Baehppas involves its interaction with specific molecular targets, primarily through its biotin moiety. Biotin binds with high affinity to streptavidin and avidin, proteins commonly used in biochemical assays. This binding facilitates the capture and immobilization of biotinylated molecules, allowing for their detection and analysis. The phenylpropionamide group of this compound can also interact with other biological targets, modulating their activity and function .
Comparison with Similar Compounds
Baehppas is unique due to its combination of a biotin moiety and a phenylpropionamide group. Similar compounds include:
Biotinylated derivatives: Compounds such as biotinylated peptides and proteins, which also contain a biotin moiety for binding to streptavidin or avidin.
Phenylpropionamide derivatives: Compounds like 4-hydroxy-3-iodo-phenylpropionamide, which share the phenylpropionamide structure but lack the biotin moiety.
Compared to these similar compounds, this compound offers the advantage of combining the properties of both biotin and phenylpropionamide, making it a versatile tool in biochemical research .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]ethyl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29IN4O5S/c22-14-11-13(5-7-16(14)27)6-8-19(29)24-10-9-23-18(28)4-2-1-3-17-20-15(12-32(17)31)25-21(30)26-20/h5,7,11,15,17,20,27H,1-4,6,8-10,12H2,(H,23,28)(H,24,29)(H2,25,26,30)/t15-,17-,20-,32?/m0/s1/i22-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAUSUVACKMLDN-PLXYZFCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1=O)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C=C3)O)I)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C=C3)O)[125I])NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29IN4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60926358 | |
Record name | N-[2-({1-Hydroxy-3-[4-hydroxy-3-(~125~I)iodophenyl]propylidene}amino)ethyl]-5-(2-hydroxy-5-oxo-3,3a,4,5,6,6a-hexahydro-5lambda~4~-thieno[3,4-d]imidazol-4-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60926358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129244-73-1, 129312-14-7 | |
Record name | Biotinylamidoethyl-3-(4-hydroxy-3-iodo-phenyl)propionamide alpha-sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129244731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Biotinylamidoethyl-3-(4-hydroxy-3-iodophenyl)propionamide beta-sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129312147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-({1-Hydroxy-3-[4-hydroxy-3-(~125~I)iodophenyl]propylidene}amino)ethyl]-5-(2-hydroxy-5-oxo-3,3a,4,5,6,6a-hexahydro-5lambda~4~-thieno[3,4-d]imidazol-4-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60926358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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